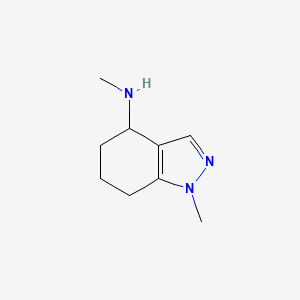

N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

Historical Context and Development of Tetrahydroindazole Chemistry

The evolution of tetrahydroindazole chemistry represents a fascinating chapter in the broader narrative of heterocyclic compound development, with roots extending back to early investigations of nitrogen-containing bicyclic systems. The foundational work in this area emerged from systematic studies of indazole derivatives, where researchers recognized the potential for partial saturation of the aromatic system to yield compounds with enhanced chemical and biological properties. The historical progression of tetrahydroindazole research has been marked by significant methodological advances, particularly in synthetic approaches and structural characterization techniques.

Early investigations into tetrahydroindazole synthesis focused on the cyclization of functionalized enaminones with hydrazine derivatives, a methodology that proved instrumental in establishing the fundamental chemistry of these systems. These pioneering studies revealed that the reaction of 3-N-(aryl)amino-1-oxo-cyclohex-2-ene-2-dithiocarboxylates with hydrazine hydrate could be accompanied by displacement of the 3-N-arylamine moiety, leading to the formation of tetrahydroindazole derivatives. The development of these synthetic protocols marked a critical juncture in the field, enabling researchers to access diverse tetrahydroindazole structures with varying substitution patterns.

The emergence of modern pharmaceutical research has significantly accelerated interest in tetrahydroindazole chemistry, with numerous research groups contributing to the expansion of synthetic methodologies and applications. Notable developments include the introduction of one-pot regioselective synthesis approaches, which have demonstrated remarkable efficiency in producing 2-substituted tetrahydroindazolones through three-component condensation reactions. These methodological advances have utilized catalysts such as ytterbium triflate in ionic liquid media, representing a convergence of traditional organic synthesis with contemporary green chemistry principles.

Computational studies have provided additional insights into the structural preferences and tautomeric behavior of tetrahydroindazole systems. Research has established that compounds such as 1(2),5,6,7-tetrahydro-4H-indazol-4-ones exhibit two main tautomeric forms that are very close in energy, providing fundamental understanding of the electronic structure and stability of these systems. These computational investigations have been complemented by extensive crystallographic studies, which have revealed important details about molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

N,1-dimethyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-10-8-4-3-5-9-7(8)6-11-12(9)2/h6,8,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIODOVASIYUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC2=C1C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094844-96-8 | |

| Record name | N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ketones or aldehydes, followed by methylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

Reduction: This can lead to the formation of more saturated derivatives.

Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

Medicinal Chemistry

N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has been explored for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests it may exhibit various pharmacological activities.

Potential Therapeutic Uses

- Antidepressant Activity : Research indicates that compounds with indazole structures can influence serotonin receptors, potentially leading to antidepressant effects.

- Anticancer Properties : Some studies suggest that indazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. It may modulate pathways involved in mood regulation and cognitive function.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced properties.

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antidepressant and anticancer properties |

| Neuropharmacology | Modulation of neurotransmitter systems |

| Synthetic Chemistry | Intermediate for the synthesis of complex molecules |

Case Study 1: Antidepressant Effects

A study conducted on indazole derivatives demonstrated significant antidepressant-like effects in animal models. This compound was included in the study due to its structural similarities with known antidepressants. Results indicated enhanced serotonin receptor activity and improved behavioral outcomes in treated subjects.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation markers.

Mechanism of Action

The mechanism of action of N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The tetrahydroindazole scaffold permits diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

Commercial Availability

- N,1-Dimethyl Analogs : Listed as discontinued by CymitQuimica (Ref: 10-F425548), complicating procurement .

- Other Analogs : 1-(4-Fluorophenyl) and 1-(4-cyclopropylphenyl) derivatives are available from suppliers like Hairui Chem and Combi-Blocks, with prices reflecting synthetic complexity (e.g., 1-(4-cyclopropylphenyl) analog at €667/50mg) .

Biological Activity

N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Structural Characteristics

This compound has the molecular formula and a molecular weight of 165.24 g/mol. Its structure features a tetrahydroindazole core that contributes to its biological activity. The compound's SMILES representation is CNC1CCCC2=C1C=NN2C, and its InChIKey is MFIODOVASIYUGJ-UHFFFAOYSA-N .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and carbonyl compounds (ketones or aldehydes), followed by methylation steps. This method allows for the introduction of the dimethyl group at the nitrogen position of the indazole ring .

Anticancer Activity

Recent studies have indicated that indazole derivatives exhibit significant anticancer properties. For instance:

- Indazole compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- A related study reported that certain indazole derivatives led to a reduction in tumor growth in xenograft models .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 15.0 | FGFR1 Inhibition |

| Compound B | 642.1 | Anti-proliferative |

| N,1-Dimethyl Indazole | TBD | TBD |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Antimicrobial Activity

Indazole derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Specific activities against both Gram-positive and Gram-negative bacteria have been documented .

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in clinical settings:

- Study on Cancer Xenografts : A study evaluated the effects of an indazole derivative on tumor growth in mice models. The results showed a significant reduction in tumor size compared to control groups.

- Anti-inflammatory Trials : Clinical trials involving indazole compounds indicated promising results in reducing symptoms associated with chronic inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific biological targets:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution of tetrahydroindazolone precursors. For example, Guo et al.'s method involves reacting substituted phenylhydrazines with cyclohexenone derivatives, followed by reduction with NaBH₃CN or catalytic hydrogenation to yield the amine . Intermediates like 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one are characterized using ESI-MS (m/z 228 [M + H]⁺) and purified via flash chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural identity of This compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs ¹H/¹³C NMR to verify proton environments (e.g., methyl groups at N1 and C4) and high-resolution mass spectrometry (HRMS) to validate molecular weight. For instance, ESI-MS analysis of related derivatives shows m/z 242 [M + H]⁺ for dimethyl-substituted analogs . Polarimetry or chiral HPLC may resolve enantiomers if stereocenters are present .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of chiral tetrahydroindazole derivatives?

- Methodological Answer : Enantioselective synthesis uses chiral auxiliaries or catalysts. For example, (R)- and (S)-enantiomers of This compound are separated via chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol gradients . Reaction conditions (e.g., temperature, solvent polarity) are tuned to minimize racemization during amide coupling or reductive steps .

Q. What strategies resolve discrepancies in anti-tumor activity data across structurally similar tetrahydroindazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-fluorophenyl vs. 3-methylphenyl groups) on DHODH inhibition using enzyme assays (IC₅₀ values) .

- Solubility Adjustments : Measure water solubility via UV-Vis at pH 7.4 and correlate with bioactivity; poor solubility may mask true potency .

- Kinetic Profiling : Use TECAN IVO systems to assess time-dependent inhibition, distinguishing irreversible binders from reversible inhibitors .

Q. How do researchers assess the impact of This compound derivatives on metabolic pathways in cancer cells?

- Methodological Answer :

- DHODH Inhibition Assays : Monitor dihydroorotate oxidation via UV absorbance at 300 nm in recombinant human DHODH systems .

- Metabolomics : LC-MS/MS quantifies pyrimidine depletion (e.g., uridine/uracil ratios) in treated vs. untreated cells .

- Cellular Viability : Combine MTT assays with rescue experiments using exogenous uridine to confirm on-target effects .

Data Contradiction Analysis

Q. How to address conflicting solubility and bioactivity data for analogs with identical core structures?

- Methodological Answer :

- Crystallography : Resolve solid-state forms (e.g., salts, co-crystals) that alter solubility but retain activity. For example, hydrochloride salts of This compound show improved aqueous solubility vs. free bases .

- Aggregation Testing : Use dynamic light scattering (DLS) to detect nanoparticle formation at high concentrations, which may reduce apparent potency .

Experimental Design Considerations

Q. What controls are essential when evaluating This compound in in vivo tumor models?

- Methodological Answer :

- Pharmacokinetic Controls : Monitor plasma half-life (t₁/₂) and brain penetration via LC-MS/MS to ensure adequate exposure .

- Negative Controls : Include analogs lacking the dimethyl group to isolate the role of methylation in efficacy/toxicity .

- Positive Controls : Use brequinar (a known DHODH inhibitor) to benchmark anti-tumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.